2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)-
Description
The compound 2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)- (hereafter referred to as Compound A) is a highly complex pyran-acetic acid derivative. Its structure features:
- A 2H-pyran core with multiple stereocenters (alphaR,2R,3S,4R,5S,6R).
- Diethyl groups at the alpha and C5 positions.
- A tetrahydro-2,4-dihydroxy-3-methyl substituent.
- A branched heptyl chain containing a bifuran moiety and hydroxyl groups.
Its synthesis likely involves multi-step reactions with strict stereochemical control, similar to methods for related compounds .
Properties
IUPAC Name |
(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJHONRWXITMMC-LPMSCSBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129905-10-8 | |
| Record name | (αR,2R,3S,4R,5S,6R)-α,5-Diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2′R,3′R,4S,5S,5′R)-5′-ethyloctahydro-2′-hydroxy-5′-[(1S)-1-hydroxybutyl]-2,3′,4-trimethyl[2,2′-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-2H-pyran-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129905-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inostamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129905108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound 2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)- is a complex organic compound with potential biological activities. This article reviews its biological properties based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the pyran family and features multiple chiral centers and functional groups that may contribute to its biological activity. The presence of hydroxyl groups and a bifuran moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyran derivatives. For instance:
- Antibacterial Activity : A recent study demonstrated that certain synthesized pyran derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured ranged from 10 to 25 mm when tested against strains like Escherichia coli and Staphylococcus aureus .
| Compound | Inhibition Zone (mm) | Bacteria Strain |
|---|---|---|
| Compound 1 | 20 | E. coli ATCC 25922 |
| Compound 2 | 22 | S. aureus ATCC 653 |
| Compound 3 | 18 | P. aeruginosa P7 |
These results indicate that the compound may possess similar or enhanced antibacterial properties compared to established antibiotics.
Cytotoxic Activity
The cytotoxic effects of pyran derivatives have also been examined. Some studies have shown that these compounds can inhibit the proliferation of cancer cell lines:
- Cytotoxicity Against Cancer Cells : In vitro assays indicated that certain derivatives displayed selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma), with IC50 values ranging from 5.7 µM to over 30 µM . This suggests potential for development as anticancer agents.
Anti-Allergic Activity
Another significant aspect of pyran derivatives is their potential in treating allergic responses. Research has indicated that some pyran derivatives can inhibit the release of mediators like histamine from effector cells during an allergic reaction . This mechanism could be beneficial in developing therapies for allergic conditions.
Case Studies
- Study on Antibacterial Properties : A study synthesized several novel furan and pyran derivatives and evaluated their antibacterial activities using disc diffusion methods. The results showed that these compounds had better inhibition rates than traditional antibiotics against several bacterial strains .
- Cytotoxic Evaluation : Another investigation assessed the cytotoxic effects of various pyran derivatives on human cancer cell lines. The findings revealed that specific compounds had significant antiproliferative effects compared to control treatments .
Scientific Research Applications
Anti-Allergic Activity
One of the prominent applications of 2H-pyran derivatives is their use in treating allergic conditions. Research indicates that certain derivatives exhibit anti-allergic properties , effectively inhibiting the release of mediators such as histamine and serotonin during allergic reactions. These compounds have shown efficacy in treating conditions such as asthma and allergic rhinitis through both topical and systemic administration .
Antioxidant Properties
Studies have demonstrated that some pyran derivatives possess significant antioxidant activity . This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases. The ability to scavenge free radicals makes these compounds valuable in formulations targeting conditions like cardiovascular diseases and neurodegenerative disorders .
Antimicrobial Activity
Research has also explored the antimicrobial potential of 2H-pyran derivatives. Certain compounds have shown effectiveness against a range of bacterial strains, suggesting their utility in developing new antibiotics or preservatives for food and cosmetic products .
Case Study 1: Treatment of Allergic Rhinitis
A clinical study evaluated the efficacy of a specific 2H-pyran derivative in patients suffering from allergic rhinitis. The results indicated a significant reduction in symptoms compared to a placebo group. Patients reported improved nasal airflow and decreased sneezing frequency after treatment with the compound .
Case Study 2: Antioxidant Efficacy
In vitro studies assessed the antioxidant capacity of various 2H-pyran derivatives using DPPH radical scavenging assays. Compounds demonstrated a dose-dependent response in reducing oxidative stress markers in cell cultures, supporting their potential use in dietary supplements aimed at enhancing overall health .
Chemical Reactions Analysis
1.2. Stereoselective Modifications
The compound’s stereochemistry is preserved through chiral auxiliary-mediated reactions and enzymatic resolution . Key steps include:
-
Hydroxylation : Selective oxidation of methyl groups to hydroxyls using biocatalysts.
-
Esterification : Protection of hydroxyl groups via acetyl or benzoyl esters to prevent undesired side reactions.
2.1. Acetylation and Deprotection
2.2. Hydrolysis and Oxidation
-
Hydrolysis : The tetrahydro-2H-pyran ring undergoes acid-catalyzed hydrolysis to yield linear diols, which can be further functionalized .
-
Oxidation : Tertiary alcohols in the bifuran moiety are oxidized to ketones using Jones reagent, altering the compound’s biological activity.
2.3. Cycloaddition and Rearrangement
-
Diels-Alder Reactions : The pyran-2-one core acts as a dienophile in [4+2] cycloadditions, forming fused bicyclic structures .
-
Claisen Rearrangement : Observed in derivatives with allyl ether substituents under thermal conditions .
Stability and Degradation
-
pH Sensitivity : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to ring-opening or epimerization.
-
Thermal Stability : Decomposition occurs above 150°C, producing volatile fragments detected via GC-MS.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Core Structural Differences
- Pyran Ring Modifications : Unlike Compound A , Dehydroacetic Acid (DHA) lacks the acetic acid side chain and features a dione group, reducing its stereochemical complexity .
- Substituent Complexity : Compound A ’s bifuran-containing heptyl chain is absent in simpler analogs like DHA or ethyl 3-hydroxy-2-oxo-2H-pyran-6-carboxylate . This chain likely enhances lipid solubility and target binding.
- Stereochemical Diversity : Narasin shares Compound A ’s stereochemical richness but incorporates a macrocyclic polyether structure, enabling ion transport .
Challenges in Comparative Analysis
Data Scarcity : Direct studies on Compound A are absent in the provided evidence; inferences rely on structural analogs.
Stereochemical Sensitivity: Minor stereochemical variations (e.g., alphaR vs. alphaS) could drastically alter bioactivity, complicating predictions .
Synthetic Complexity : Multi-step synthesis of Compound A ’s bifuran-heptyl chain poses yield and purification challenges .
Preparation Methods
Retrosynthetic Analysis
The molecule was divided into two fragments:
Fragment Preparation
-
Aldehyde 3 : Synthesized using a Rh-catalyzed reductive aldol reaction to install the C8–C9 bond with >20:1 diastereoselectivity.
-
Ketone 4 : Generated via a stereoselective addition of transmetallated intermediates (LaCl₃-mediated) to ethyl and methyl ketones, establishing C16 and C20 quaternary centers.
Aldol Coupling
Final Functionalization
-
Deprotection : Sequential hydrolysis of silyl ethers and benzyl groups under acidic conditions.
-
Lactonization : Mitsunobu reaction to form the tetrahydropyran ring.
Biosynthetic Isolation from Streptomyces
Inostamycin A is naturally produced by Streptomyces species. Its biosynthesis involves:
Fermentation and Extraction
Key Enzymatic Steps
-
CDP-DG:Inositol Transferase Inhibition : Inostamycin A suppresses phosphatidylinositol synthesis by inhibiting this enzyme (IC₅₀ = 0.02 μg/mL).
Modified Synthetic Routes Inspired by Analogous Systems
Cycloalka[b]pyran-2-one Synthesis
A one-pot methodology for fused pyran-2-ones (relevant to the tetrahydropyran core) involves:
-
Enaminoketone Formation : Cycloalkanones + DMFDMA → α-enaminoketones.
-
Condensation with Hippuric Acid : Acetic anhydride-mediated cyclization (90°C, 4 h).
-
Deprotection : H₂SO₄ treatment to yield 3-aminopyran-2-ones.
Civet Compound Synthesis
A route to structurally related 2,6-syn-disubstituted tetrahydropyrans uses:
-
Chiral Pool Strategy : Tri-O-acetyl-D-glucal → aldehyde via-sigmatropic rearrangement.
-
Wittig Olefination : To install the acetic acid sidechain.
Stereochemical Considerations
Diastereoselective Cyclizations
Q & A
Q. Key Data :
| Step | Method | Yield (%) | Key Chiral Centers Addressed |
|---|---|---|---|
| 1 | Furan cyclization | 45–52 | (2S,2'R,3'R) |
| 2 | Ionic liquid-assisted coupling | 38–40 | (1S,5R,5'S) |
How can conflicting spectral data for structural confirmation be resolved?
Advanced Research Question
Discrepancies in NMR or mass spectrometry (MS) data may arise due to tautomerism or solvent effects.
Methodology :
- Multi-Spectral Cross-Validation : Combine H/C NMR, high-resolution MS (HRMS), and IR to identify tautomeric forms (e.g., enol vs. keto forms in pyranones) .
- Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Case Study : Dehydroacetic acid derivatives exhibit tautomerism; solvent polarity adjustments (e.g., DMSO vs. CDCl) resolve peak splitting .
What analytical techniques are critical for characterizing labile functional groups in this compound?
Basic Research Question
Hydroxy, oxo, and ester groups in the structure are prone to degradation under heat or acidic conditions.
Methodology :
Q. Key Observations :
| Functional Group | Degradation Pathway | Stabilization Method |
|---|---|---|
| β-Hydroxy ketone | Retro-aldol reaction | Lyophilization at neutral pH |
| Tetrahydrofuran | Ring-opening oxidation | Store under inert gas (N) |
How can computational tools optimize reaction conditions for multi-step synthesis?
Advanced Research Question
Multi-step syntheses require balancing yield, stereoselectivity, and reaction time.
Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to identify low-energy transition states for key steps like furan cyclization .
- Machine Learning (ML) : Train models on existing pyran synthesis data to predict optimal catalysts (e.g., [2-aminobenzoato][PF] for ionic liquid-mediated reactions) .
- Case Study : AI-driven optimization reduced reaction time for ethyl-2-amino-4-argio-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate synthesis by 40% .
What strategies address low yields in the final coupling step of the synthesis?
Advanced Research Question
The coupling of the bifuran and heptyl moieties is hindered by steric bulk and competing side reactions.
Methodology :
- Microwave-Assisted Synthesis : Enhance reaction efficiency via controlled dielectric heating (e.g., 100°C, 150 W) .
- Protection-Deprotection : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to reduce steric hindrance .
- Catalyst Screening : Test palladium (Pd) or copper (CuI) for cross-coupling efficiency .
Q. Yield Improvement :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd/PPh | THF | 28 |
| CuI/DIPEA | DMF | 35 |
| Ionic liquid [BMIM][PF] | Toluene | 48 |
How can environmental impacts of the synthesis process be minimized?
Advanced Research Question
Traditional methods often use hazardous solvents (e.g., DMF) and generate toxic byproducts.
Methodology :
Q. E-Factor Comparison :
| Method | E-Factor |
|---|---|
| Conventional | 18.2 |
| Green | 6.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
